molecular formula C22H18FN7OS2 B2565433 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 887882-29-3

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2565433
CAS No.: 887882-29-3
M. Wt: 479.55
InChI Key: HZNDUEQRNKASMN-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Synthesis of the 1,2,4-triazole ring: This involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Coupling of the indole and fluorophenyl groups: This step often requires the use of palladium-catalyzed cross-coupling reactions.

    Final assembly: The thiadiazole and triazole intermediates are then linked through a sulfanyl bridge to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Cancer Research: It may be used in the development of new anticancer drugs, targeting specific pathways involved in cell proliferation.

Industry

    Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects through multiple pathways:

    Molecular Targets: It can bind to specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(4-chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(4-bromophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom in the compound enhances its metabolic stability and bioavailability compared to its chloro- or bromo-substituted analogs.

    Biological Activity: The specific arrangement of the heterocyclic rings and the fluorophenyl group contributes to its unique biological activities, making it a promising candidate for further research.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7OS2/c1-2-19-26-28-21(33-19)25-18(31)12-32-22-29-27-20(30(22)14-9-7-13(23)8-10-14)16-11-24-17-6-4-3-5-15(16)17/h3-11,24H,2,12H2,1H3,(H,25,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNDUEQRNKASMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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